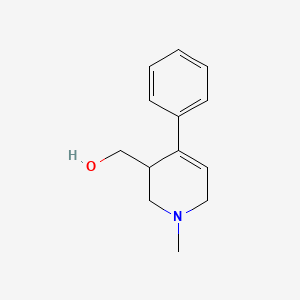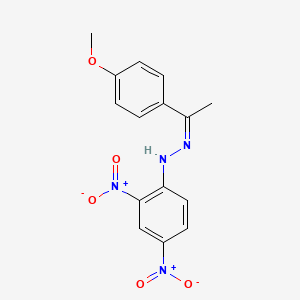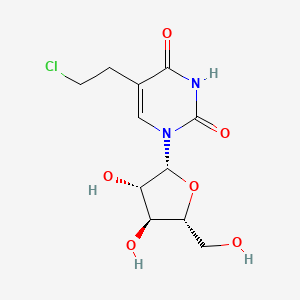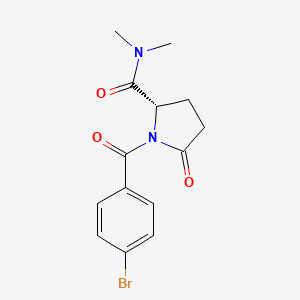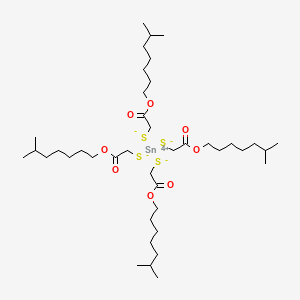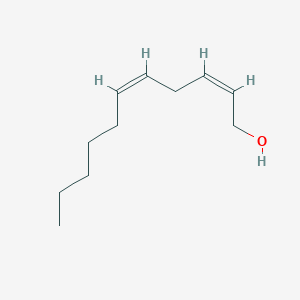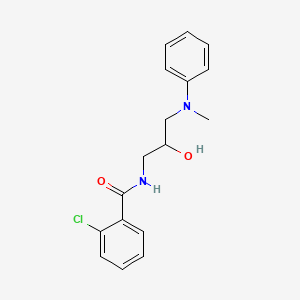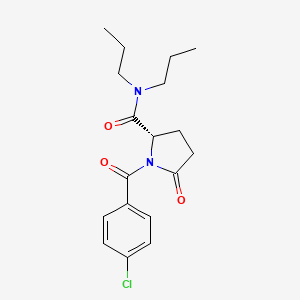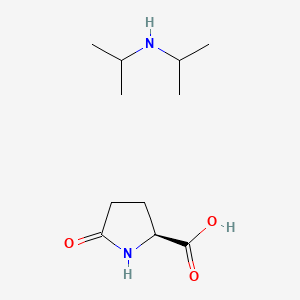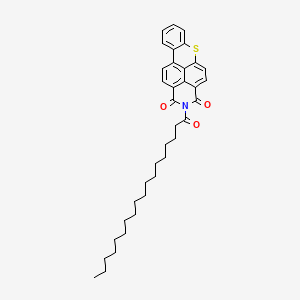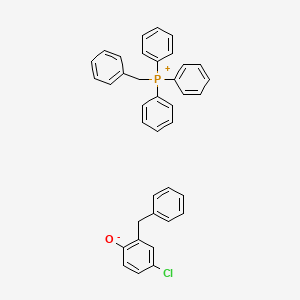
2-benzyl-4-chlorophenolate;benzyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-chlorophenolate;benzyl(triphenyl)phosphanium is a chemical compound with the molecular formula C13H10ClO It is known for its unique structure, which includes a benzyl group and a chlorophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-chlorophenolate typically involves the reaction of 2-benzyl-4-chlorophenol with a suitable base to form the phenolate ion. This reaction can be carried out under mild conditions, often using solvents such as ethanol or methanol. The reaction is usually conducted at room temperature, and the product can be isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-benzyl-4-chlorophenolate may involve more scalable methods, such as continuous flow reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-4-chlorophenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorophenol moiety to a phenol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Aplicaciones Científicas De Investigación
2-Benzyl-4-chlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-benzyl-4-chlorophenolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-4-chlorophenol: A closely related compound with similar chemical properties.
4-Chlorophenol: Another related compound, but without the benzyl group.
Benzyl(triphenyl)phosphanium: A compound with a different functional group but similar structural features.
Uniqueness
2-Benzyl-4-chlorophenolate stands out due to its unique combination of a benzyl group and a chlorophenol moiety.
Propiedades
Número CAS |
94231-11-5 |
|---|---|
Fórmula molecular |
C38H32ClOP |
Peso molecular |
571.1 g/mol |
Nombre IUPAC |
2-benzyl-4-chlorophenolate;benzyl(triphenyl)phosphanium |
InChI |
InChI=1S/C25H22P.C13H11ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-20H,21H2;1-7,9,15H,8H2/q+1;/p-1 |
Clave InChI |
OTGGOPQQHNLDQP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


